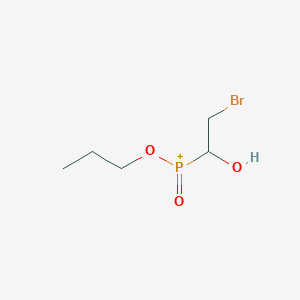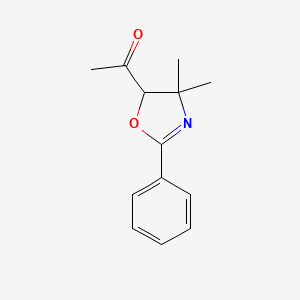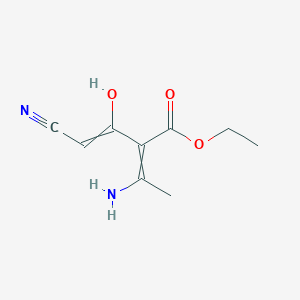![molecular formula C7H18INOSi B14385041 N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide CAS No. 89814-67-5](/img/structure/B14385041.png)
N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide is a chemical compound characterized by the presence of a trimethylsilyl group, which is known for its chemical inertness and large molecular volume. This compound is not commonly found in nature and is typically synthesized for specific applications in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide typically involves the reaction of N-methylmethaniminium iodide with a trimethylsilylating reagent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction parameters to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and side reactions.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the trimethylsilyl group is generally resistant to oxidation.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl compound.
Common Reagents and Conditions
Trimethylsilyl Chloride: Used for introducing the trimethylsilyl group.
Triethylamine: Acts as a base to facilitate the reaction.
Anhydrous Solvents: Such as dichloromethane or tetrahydrofuran, to prevent hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the trimethylsilyl group yields the corresponding hydroxyl compound.
Scientific Research Applications
N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide has several applications in scientific research, including:
Organic Synthesis: Used as a reagent for introducing trimethylsilyl groups, which can act as protecting groups during multi-step syntheses.
Analytical Chemistry: Employed in gas chromatography and mass spectrometry to increase the volatility of analytes.
Biological Studies: Investigated for its potential interactions with biological molecules, although specific applications in biology and medicine are still under research.
Mechanism of Action
The mechanism of action of N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can protect reactive sites on molecules, preventing unwanted side reactions during chemical synthesis. The compound can also act as a nucleophile or electrophile, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-trimethylsilylacetamide
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide
Uniqueness
N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide is unique due to its specific structure, which combines a trimethylsilyl group with a methaniminium iodide moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity under certain conditions, making it valuable for specialized applications in organic synthesis and analytical chemistry.
Properties
CAS No. |
89814-67-5 |
|---|---|
Molecular Formula |
C7H18INOSi |
Molecular Weight |
287.21 g/mol |
IUPAC Name |
methyl-methylidene-(2-trimethylsilyloxyethyl)azanium;iodide |
InChI |
InChI=1S/C7H18NOSi.HI/c1-8(2)6-7-9-10(3,4)5;/h1,6-7H2,2-5H3;1H/q+1;/p-1 |
InChI Key |
KNAVKIBLRKMKHW-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](=C)CCO[Si](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



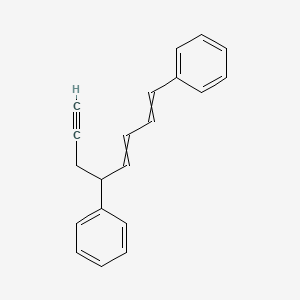
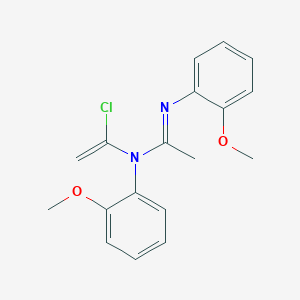
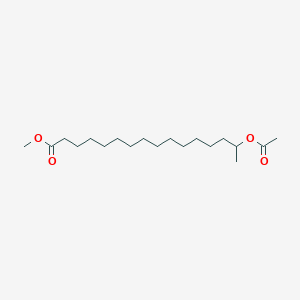
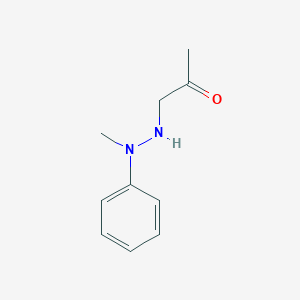
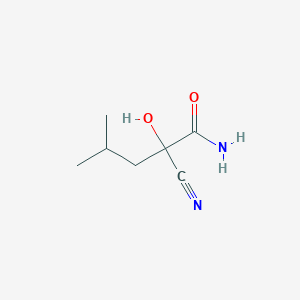


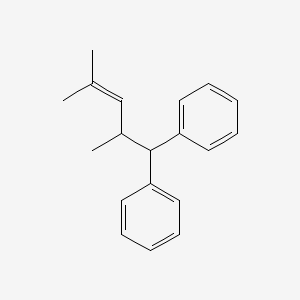
![3,3'-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one)](/img/structure/B14385015.png)

